molecular formula C5H5Cl3N2 B15329575 2-Chloro-5-(chloromethyl)pyrazine hydrochloride

2-Chloro-5-(chloromethyl)pyrazine hydrochloride

Cat. No.: B15329575
M. Wt: 199.46 g/mol
InChI Key: WDRGAAQDOSWYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(chloromethyl)pyrazine hydrochloride is an organic compound that belongs to the class of pyrazines. It is characterized by the presence of two chlorine atoms attached to a pyrazine ring, one at the second position and the other as a chloromethyl group at the fifth position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)pyrazine hydrochloride typically involves the chlorination of 2-methylpyrazine. The process begins with the addition of chlorine gas to 2-methylpyrazine in the presence of a catalyst, such as ferric chloride, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield 2-Chloro-5-(chloromethyl)pyrazine. The final product is obtained by treating the chlorinated intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature, pressure, and the concentration of reagents, are meticulously controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)pyrazine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrazines with various functional groups.

    Oxidation: Pyrazine oxides.

    Reduction: Methyl-substituted pyrazines.

Scientific Research Applications

2-Chloro-5-(chloromethyl)pyrazine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates, particularly in the development of drugs with antimicrobial and anticancer properties.

    Industry: The compound is used in the production of agrochemicals, including insecticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit the activity of enzymes or disrupt the function of nucleic acids, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.

    2-Chloro-5-(chloromethyl)thiazole: Contains a thiazole ring, differing in the heterocyclic core.

    2-Chloro-5-(chloromethyl)benzene: Contains a benzene ring, differing in the aromatic system.

Uniqueness

2-Chloro-5-(chloromethyl)pyrazine hydrochloride is unique due to its pyrazine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of two chlorine atoms enhances its electrophilic character, making it a versatile intermediate in various chemical syntheses .

Properties

Molecular Formula

C5H5Cl3N2

Molecular Weight

199.46 g/mol

IUPAC Name

2-chloro-5-(chloromethyl)pyrazine;hydrochloride

InChI

InChI=1S/C5H4Cl2N2.ClH/c6-1-4-2-9-5(7)3-8-4;/h2-3H,1H2;1H

InChI Key

WDRGAAQDOSWYMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Cl)CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.